
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure substituted with methoxyphenoxy and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-methoxyphenol with phenoxycyclopropane derivatives under controlled conditions. One common method includes the use of cesium carbonate as a base and copper(I) chloride as a catalyst in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its sweetness inhibitory properties.
2-(2,4-Dichlorophenoxy)propionic acid: Exhibits higher inhibitory potency compared to lactisole.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis
Uniqueness
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
651306-62-6 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-9-16(10-8-14)21-17(11-13(17)12-18)20-15-5-3-2-4-6-15/h2-10,13H,11H2,1H3 |
InChI-Schlüssel |
QTFGNTJGOXYRHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
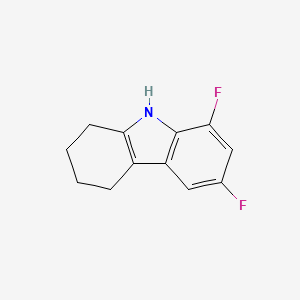
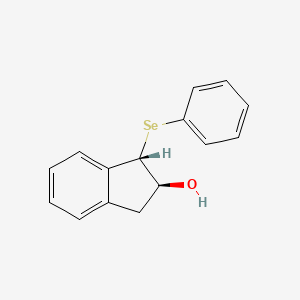
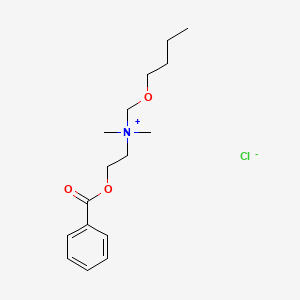
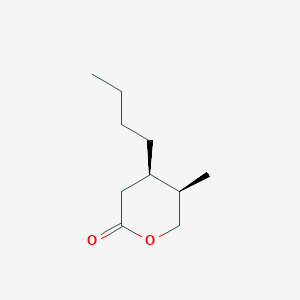
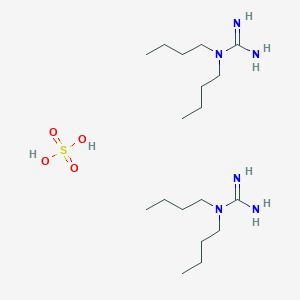
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
